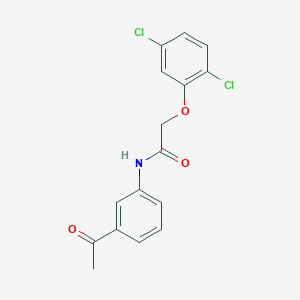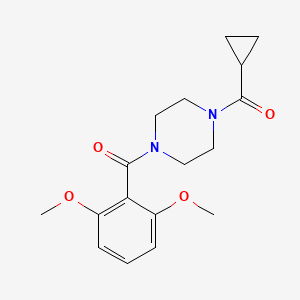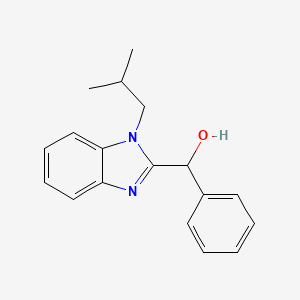
N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and characterization of acetamide derivatives, including those with chlorophenyl groups, have been extensively studied due to their potential applications in various fields, including medicinal chemistry. These compounds often exhibit interesting physical and chemical properties because of their structural features.
Synthesis Analysis
The synthesis of acetamide derivatives typically involves reactions between chlorophenols and dichloroacetamide or similar precursors in organic solvents. For example, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate, optimizing conditions to achieve a 75% yield. This process highlights the reactivity of chlorophenol groups and the importance of reaction conditions in synthesizing acetamide derivatives (Tao Jian-wei, 2009).
Molecular Structure Analysis
Acetamide derivatives often crystallize in specific crystal systems, with intermolecular and intramolecular hydrogen bonds playing a crucial role in their structure. For instance, studies on similar compounds have shown that they crystallize in the orthorhombic crystal system, with space groups and unit cell parameters indicating a well-defined crystalline structure. These structures are solved using direct methods and refined to highlight the hydrogen bonding patterns within the crystal (G. Sharma et al., 2018).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, underlining their reactivity and application potential. The molecular electrostatic potential, atomic charges, and charge delocalization studied through quantum chemical calculations provide insights into the molecule's reactivity towards electrophilic and nucleophilic attacks. These analyses help predict sites for further chemical modifications and understand the compound's behavior in biological systems (N. Choudhary et al., 2014).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10(20)11-3-2-4-13(7-11)19-16(21)9-22-15-8-12(17)5-6-14(15)18/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKUWVMADSOKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5586849.png)
![4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5586860.png)
![1,1'-[(2,5-dimethyl-1,4-phenylene)bis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B5586869.png)

![4-(4-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5586878.png)
![N-(5-methyl-3-isoxazolyl)-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5586883.png)
![5-(2-chlorophenyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-furamide](/img/structure/B5586885.png)


![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5586906.png)

![2-(2,6-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5586920.png)
![{(2S,4R)-1-methyl-4-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-yl}methanol](/img/structure/B5586927.png)
